

Crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole

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Compound of Interest

Compound Name: 2-Chloro-5-chloromethylthiazole

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An In-depth Technical Guide on the Crystal Structure of 2-Chloro-5-chloromethyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the crystal structure and synthesis of 2-Chloro-5-chloromethyl-1,3-thiazole (CCMT). This compound is a critical intermediate in the manufacturing of neonicotinoid insecticides, such as Thiamethoxam and Clothianidin, as well as pharmaceuticals like Ritonavir.^{[1][2][3][4]} Its structural elucidation is paramount for understanding its reactivity and for the development of new, efficient synthetic pathways.

Molecular and Crystal Structure

The crystal structure of 2-Chloro-5-chloromethyl-1,3-thiazole was determined by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system with the space group $P2_1/c$.^[5] The thiazole ring is essentially planar, with the maximum deviation from the mean plane being 0.000 (5) Å for the C3 atom.^[5] The substituent atoms, the chloromethyl carbon (C4) and the 2-position chlorine (Cl1), lie close to this plane, with deviations of 0.0568 (2) Å and 0.0092 (1) Å, respectively.^{[5][6]} The chlorine atom of the chloromethyl group (Cl2) is positioned 1.4090 (1) Å out of the thiazole plane.^[5] No classical hydrogen bonds are observed in the crystal structure.^{[5][6]}

Crystallographic Data

The quantitative crystallographic data for 2-Chloro-5-chloromethyl-1,3-thiazole are summarized in the table below. The data were collected at a temperature of 293 K.[5]

Parameter	Value
Chemical Formula	C ₄ H ₃ Cl ₂ NS
Molar Mass	168.03 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	4.2430 (8) Å
b	17.151 (3) Å
c	9.1640 (18) Å
β	96.82 (3)°
Volume (V)	662.2 (2) Å ³
Molecules per Cell (Z)	4
Radiation Type	Mo Kα
Absorption Coeff. (μ)	1.18 mm ⁻¹
Final R-factor	R[F ² > 2σ(F ²)] = 0.043

(Data sourced from Zhao, L.-L., Cheng, W.-H. & Cai, Z.-S. (2011). Acta Cryst. E67, o1531)[5]

Experimental Protocols

Synthesis of 2-Chloro-5-chloromethyl-1,3-thiazole

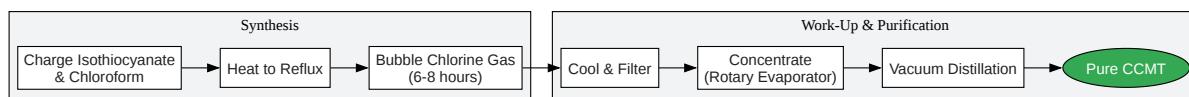
The title compound can be synthesized via several routes, often involving the chlorination and cyclization of an isothiocyanate precursor.[2][3] A representative method is the chlorination of a mixture of cis- and trans-3-chloropropenyl isothiocyanates.[2][4]

Materials and Equipment:

- Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates
- Chloroform (solvent)
- Chlorine gas
- Round-bottomed flask with mechanical stirrer, thermometer, and condenser
- Aqueous sodium hydroxide trap

Procedure:

- A crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (e.g., 504.2 g, 3.79 mol) and chloroform (e.g., 600 mL) are charged into a 2-liter round-bottomed flask.[4]
- The mixture is stirred and heated to reflux.[4]
- Chlorine gas (e.g., 267.1 g, 3.77 mol) is bubbled through the reaction mixture over a period of 6-8 hours. The condenser outlet is vented to a sodium hydroxide trap to neutralize excess chlorine.[4]
- The reaction progress is monitored by Gas Chromatography (GC) until the conversion of the isothiocyanate is complete.[4]
- Upon completion, the reaction mixture is cooled and filtered.[4]
- The filtrate is concentrated using a rotary evaporator to remove the chloroform solvent.[4]
- The crude product can be purified by vacuum distillation to yield 2-Chloro-5-chloromethyl-1,3-thiazole.[4]



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Caption: A flowchart illustrating the synthesis and purification workflow for 2-Chloro-5-chloromethyl-1,3-thiazole (CCMT).

Single-Crystal X-ray Crystallography

The determination of the crystal structure follows a standard protocol involving crystal growth, data collection, and structure solution and refinement.[\[5\]](#)

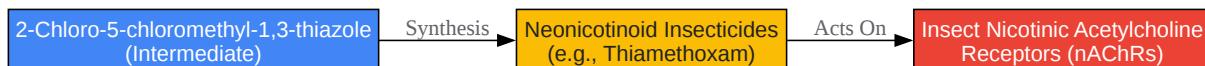
Procedure:

- Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown from a suitable solvent by slow evaporation.
- Data Collection: A single crystal of appropriate dimensions (e.g., $0.30 \times 0.20 \times 0.10$ mm) is mounted on a diffractometer, such as an Enraf–Nonius CAD-4.[\[5\]](#) Data is collected at a controlled temperature (293 K) using Mo K α radiation.[\[5\]](#)
- Data Reduction: The raw diffraction data is processed. This includes cell refinement and data reduction using software like XCAD4.[\[5\]](#) An absorption correction may be applied.[\[5\]](#)
- Structure Solution and Refinement: The crystal structure is solved and refined using specialized software packages. For this compound, SHELXS97 was used for structure solution and SHELXL97 for refinement.[\[5\]](#) Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[\[5\]\[6\]](#)
- Visualization: Molecular graphics are generated using programs like SHELXTL to visualize the final structure.[\[5\]](#)

Relevance in Agrochemical and Pharmaceutical Development

2-Chloro-5-chloromethyl-1,3-thiazole is not typically an end-product but a crucial building block. Its importance lies in its role as a key intermediate for synthesizing a class of potent neonicotinoid insecticides, including Thiamethoxam and Clothianidin.[\[1\]\[3\]](#) These insecticides function by acting as agonists on the nicotinic acetylcholine receptors (nAChRs) in insects, leading to nerve overstimulation and paralysis. The logical relationship from the intermediate to

the final active molecule and its biological target is a critical consideration for professionals in the field.



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Caption: The role of 2-Chloro-5-chloromethyl-1,3-thiazole as a key intermediate leading to biologically active insecticides.

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